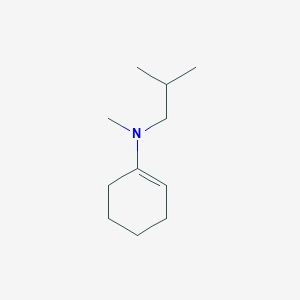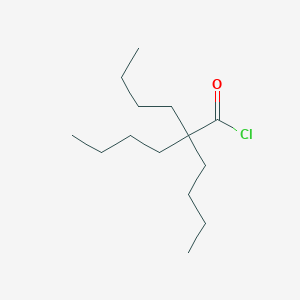
2,2-Dibutylhexanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibutylhexanoyl chloride is an organic compound with the molecular formula C14H27ClO. It is an acyl chloride, which is a derivative of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibutylhexanoyl chloride can be synthesized through the reaction of 2,2-dibutylhexanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents like thionyl chloride or phosphorus trichloride (PCl3). The reaction is conducted in a controlled environment to ensure safety and efficiency, with the by-products being carefully managed.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibutylhexanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids, respectively.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-dibutylhexanoic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Water: Hydrolyzes in the presence of water to form the corresponding carboxylic acid.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Scientific Research Applications
2,2-Dibutylhexanoyl chloride has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-dibutylhexanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles by forming a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the acylated product. This mechanism is common for acyl chlorides and involves the formation of a covalent bond between the carbonyl carbon and the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2,2-Dibutylhexanoic acid: The parent carboxylic acid from which 2,2-dibutylhexanoyl chloride is derived.
2,2-Dibutylhexanol: The corresponding alcohol obtained by reduction.
2,2-Dibutylhexanamide: The amide formed by reaction with amines.
Uniqueness
This compound is unique due to its reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form various derivatives through nucleophilic substitution reactions highlights its versatility in chemical research and industrial applications .
Properties
CAS No. |
52061-79-7 |
|---|---|
Molecular Formula |
C14H27ClO |
Molecular Weight |
246.81 g/mol |
IUPAC Name |
2,2-dibutylhexanoyl chloride |
InChI |
InChI=1S/C14H27ClO/c1-4-7-10-14(13(15)16,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |
InChI Key |
RKPSPRBQDXXYPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(CCCC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


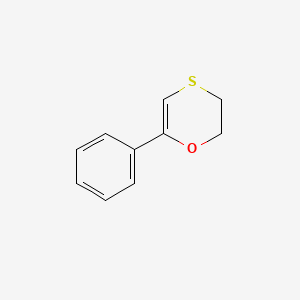
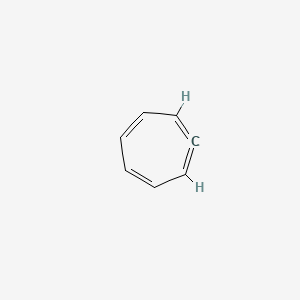
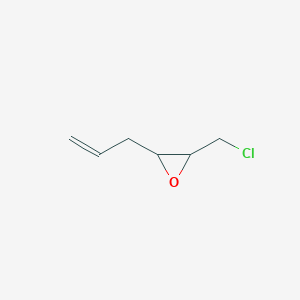
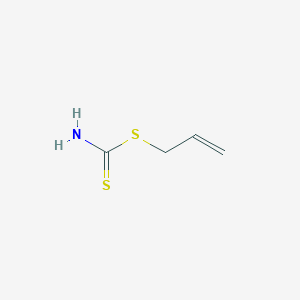


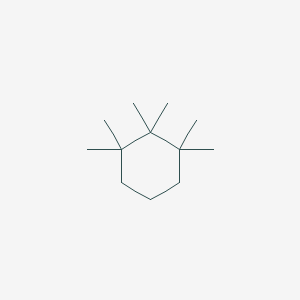
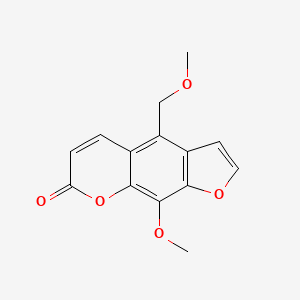



![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
